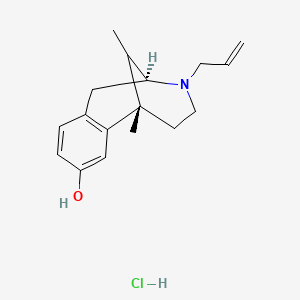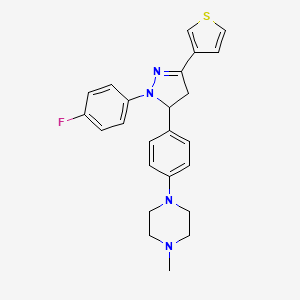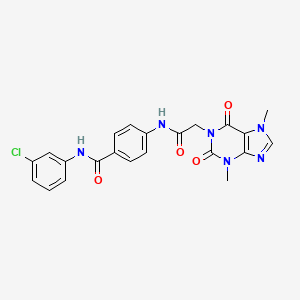
HCV Core Protein (107-114)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HCV Core Protein (107-114) is a segment of the hepatitis C virus core protein, identified as the binding site within the region 101-118. This segment is minimally immunogenic and contains two residues that vary between genotypes I/II and III/VI . The hepatitis C virus core protein plays a crucial role in the assembly and release of the virus, making it a significant target for scientific research and therapeutic development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HCV Core Protein (107-114) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of HCV Core Protein (107-114) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product. Additionally, lyophilization is used to obtain the peptide in a stable, dry form suitable for storage and further use .
Chemical Reactions Analysis
Types of Reactions
HCV Core Protein (107-114) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS to introduce specific substitutions.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptides with substituted amino acids. These modifications can alter the peptide’s biological activity and stability .
Scientific Research Applications
HCV Core Protein (107-114) has several scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis, modification, and characterization techniques.
Biology: Investigated for its role in the assembly and release of hepatitis C virus particles.
Medicine: Targeted in the development of antiviral therapies.
Industry: Utilized in the production of diagnostic kits for detecting hepatitis C virus infection.
Mechanism of Action
HCV Core Protein (107-114) exerts its effects by interacting with both viral and host cellular components. The core protein binds to viral RNA and is involved in the formation of the viral nucleocapsid. It also interacts with host proteins such as diacylglycerol acyltransferase-1 (DGAT-1), which is essential for the assembly and release of viral particles. The core protein’s interactions with lipid droplets and endoplasmic reticulum membranes are crucial for the maturation and egress of the virus .
Comparison with Similar Compounds
Similar Compounds
HCV Core Protein (1-75): Another segment of the hepatitis C virus core protein involved in nucleocapsid formation.
HCV Core Protein (76-100): A segment that plays a role in the interaction with host cellular membranes.
HCV Core Protein (115-135): Involved in the binding to viral RNA and other viral proteins.
Uniqueness
HCV Core Protein (107-114) is unique due to its minimal immunogenicity and its specific role as a binding site within the region 101-118. This segment’s variability between different genotypes makes it a potential focal point for the dissemination of hepatitis C virus serotypes .
Properties
Molecular Formula |
C43H64N16O12 |
|---|---|
Molecular Weight |
997.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C43H64N16O12/c44-24(17-22-20-52-25-8-2-1-7-23(22)25)35(64)53-21-33(61)58-15-5-11-30(58)38(67)56-28(18-32(45)60)37(66)57-29(19-34(62)63)40(69)59-16-6-12-31(59)39(68)54-26(9-3-13-50-42(46)47)36(65)55-27(41(70)71)10-4-14-51-43(48)49/h1-2,7-8,20,24,26-31,52H,3-6,9-19,21,44H2,(H2,45,60)(H,53,64)(H,54,68)(H,55,65)(H,56,67)(H,57,66)(H,62,63)(H,70,71)(H4,46,47,50)(H4,48,49,51)/t24-,26-,27-,28-,29-,30-,31-/m0/s1 |
InChI Key |
GBDKYUDSGVOAMW-AJJIMLHCSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(7S)-N-(3-bromo-2-fluorophenyl)-7-[(4-methylpiperazin-1-yl)methyl]-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B12389506.png)







![3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-5-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B12389557.png)
![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389565.png)
![2-[(E)-[4-chloro-3-(trifluoromethyl)phenyl]methylideneamino]guanidine](/img/structure/B12389566.png)
